molecular formula C8H14O4S B13912354 [(1S)-3-oxocyclopentyl]methyl ethanesulfonate

[(1S)-3-oxocyclopentyl]methyl ethanesulfonate

Cat. No.: B13912354
M. Wt: 206.26 g/mol
InChI Key: IONLUNMNHJXIRN-ZETCQYMHSA-N
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Description

[(1S)-3-oxocyclopentyl]methyl ethanesulfonate is an organic compound with a unique structure that includes a cyclopentyl ring with a ketone group and an ethanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-3-oxocyclopentyl]methyl ethanesulfonate typically involves the reaction of a cyclopentanone derivative with ethanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[(1S)-3-oxocyclopentyl]methyl ethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ethanesulfonate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

[(1S)-3-oxocyclopentyl]methyl ethanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S)-3-oxocyclopentyl]methyl ethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • [(1S)-3-oxocyclopentyl]methyl methanesulfonate
  • [(1S)-3-oxocyclopentyl]methyl benzenesulfonate
  • [(1S)-3-oxocyclopentyl]methyl toluenesulfonate

Uniqueness

[(1S)-3-oxocyclopentyl]methyl ethanesulfonate is unique due to its specific combination of a cyclopentyl ring with a ketone group and an ethanesulfonate ester

Properties

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

IUPAC Name

[(1S)-3-oxocyclopentyl]methyl ethanesulfonate

InChI

InChI=1S/C8H14O4S/c1-2-13(10,11)12-6-7-3-4-8(9)5-7/h7H,2-6H2,1H3/t7-/m0/s1

InChI Key

IONLUNMNHJXIRN-ZETCQYMHSA-N

Isomeric SMILES

CCS(=O)(=O)OC[C@H]1CCC(=O)C1

Canonical SMILES

CCS(=O)(=O)OCC1CCC(=O)C1

Origin of Product

United States

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